molecular formula C11H17NO2 B11903413 methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate

methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate

Cat. No.: B11903413
M. Wt: 195.26 g/mol
InChI Key: MZNZQYIWCYSXPB-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is an ester derivative featuring a pyrrole ring substituted at the 2-position of a branched aliphatic chain.

Properties

IUPAC Name

methyl 3,3-dimethyl-2-pyrrol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)9(10(13)14-4)12-7-5-6-8-12/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNZQYIWCYSXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate typically involves the esterification of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid.

    Reduction: Formation of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Pharmacological Applications

Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate and its derivatives have been investigated for their potential as antimicrobial agents . Research has demonstrated that certain derivatives exhibit strong antibacterial and antitubercular activities, particularly against enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase.

Case Study: Antimicrobial Activity

A series of synthesized benzohydrazide derivatives containing the pyrrol-1-yl moiety were evaluated for biological activity through in vitro testing. The results indicated significant binding interactions at the active sites of targeted enzymes, suggesting potential therapeutic applications.

Organic Chemistry Applications

In organic chemistry, this compound plays a crucial role in the development of metal-organic frameworks (MOFs) . These frameworks are utilized for gas storage, separation, catalysis, and sensing applications due to their unique structural properties.

Case Study: Metal-Organic Frameworks

Studies have shown that the incorporation of pyrrol-1-yl moieties into MOFs enhances their stability and functionality. The synthesized MOFs demonstrated low density and high catalytic activity, making them suitable for various practical applications.

Environmental Science Applications

The compound is also significant in environmental science , particularly in the development of bimetallic catalysts for energy production and environmental remediation. Nickel-based bimetallic catalysts containing pyrrol-1-yl moieties have been developed for catalytic reactions related to energy and environmental applications.

Case Study: Bimetallic Catalysts

Research has focused on the tunable properties of these catalysts, which have been successfully utilized in reactions such as reforming and electrocatalysis. The results indicate promising outcomes for energy efficiency and environmental sustainability.

Nanotechnology Applications

In nanotechnology, this compound derivatives are being explored for their potential in pollution sensing and degradation . These compounds can enhance agricultural productivity by detecting and degrading pollutants.

Case Study: Pollution Sensing

Studies indicate that pyrrole derivatives can exhibit antimicrobial, antifungal, and anticancer properties. The presence of the pyrrole ring is linked to enhanced biological activity due to its interaction with biological macromolecules.

Molecular Biology Applications

The compound's derivatives are also utilized in molecular biology for the expression and characterization of psychrophilic enzymes, which are effective at low temperatures suitable for food processing.

Case Study: Psychrophilic Enzymes

Research has provided insights into mining and screening methods for these enzymes, aiming to explore a new generation of psychrophilic enzymes that could be beneficial in industrial bioprocesses.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological activity.

Comparison with Similar Compounds

Ester Derivatives with Substituted Aromatic Groups

Example Compounds :

  • 3-Phenoxybenzyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate
  • Cyano(3-phenoxyphenyl)methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate

Key Differences :

  • Substituents: These analogs incorporate bulky aromatic groups (e.g., phenoxybenzyl or cyanophenoxyphenyl) instead of the methyl ester in the target compound.
  • Reactivity: The electron-withdrawing cyano group may reduce electrophilicity at the ester carbonyl compared to the target compound’s methyl ester.
  • Applications : Patented as method claims (e.g., pharmaceutical intermediates), suggesting enhanced stability or target specificity due to aromatic substitution .

Carboxylic Acid Analog

Example Compound: 3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid (CAS 338963-14-7)

  • Functional Group : Replaces the methyl ester with a carboxylic acid.
  • Properties : Higher polarity and water solubility compared to the ester form. Likely serves as a synthetic precursor for ester derivatives.
  • Commercial Data : Priced at ¥20,898/g (95% purity), indicating specialized research use .

Amino-Protected Derivatives

Example Compound: Methyl (2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate

  • Structural Features: Incorporates a Boc-protected methylamino group at the 2-position.
  • Stability : Boc protection enhances stability under acidic conditions, unlike the unprotected pyrrole in the target compound .

Heterocycle-Substituted Analogs

Example Compound: Methyl 3,3-dimethyl-2-[1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido]butanoate

  • Heterocycle Replacement : Indazole replaces pyrrole, introducing a larger, more rigid aromatic system.

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Structural Features Potential Applications
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate Ester, pyrrole Branched aliphatic chain Intermediate, bioactive compound
3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid Carboxylic acid, pyrrole Polar, hydrophilic Synthetic precursor
Methyl (2S)-Boc-protected amino ester Boc-protected amine, ester Chiral center, acid-stable Peptide synthesis
Indazole-carboxamido derivative Amide, indazole, pentenyl Bulky heterocycle, unsaturated chain Targeted therapeutics

Research Findings and Implications

  • Reactivity : The target compound’s ester group offers hydrolytic lability, advantageous for prodrug designs, whereas Boc-protected analogs prioritize stability .
  • Biological Interactions : Pyrrole-containing analogs may engage in π-π stacking or hydrogen bonding, whereas indazole derivatives could enhance binding affinity due to increased steric bulk .

Biological Activity

Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrrole ring, which is known to enhance biological activity through interactions with biological macromolecules. The compound's molecular formula is C12H17NC_{12}H_{17}N and its molecular weight is approximately 189.27 g/mol.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Exhibited significant inhibition against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Proteus mirabilis.

In vitro tests revealed that the compound's derivatives could inhibit the activity of crucial enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are vital for bacterial survival .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli17 µM
Proteus mirabilis4.9 µM

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that it can inhibit the growth of several fungal pathogens, although specific MIC values are less documented compared to bacterial studies. Its mechanism may involve disrupting cell membrane integrity or inhibiting key metabolic pathways in fungi.

Anticancer Properties

This compound has shown promise in anticancer research. Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation : The compound has been linked to reduced viability in cancer cell lines.
  • Mechanisms of action : Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer progression, potentially acting as a receptor antagonist .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes critical for microbial survival and cancer cell metabolism.
  • Receptor Interaction : Its structure allows it to bind effectively to various receptors, influencing cellular signaling pathways.
  • Hydrogen Bonding and Aromatic Stacking : The presence of the pyrrole ring facilitates π-π stacking interactions and hydrogen bonding with target molecules, enhancing binding affinity .

Study on Antibacterial Activity

A recent study published in MDPI evaluated the antibacterial efficacy of this compound derivatives against multiple bacterial strains using the agar disc-diffusion method. Results indicated that compounds derived from this scaffold exhibited higher potency than conventional antibiotics at non-cytotoxic concentrations .

Research on Anticancer Effects

Another investigation focused on the anticancer potential of pyrrole derivatives, including this compound. The study found that these compounds could induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

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